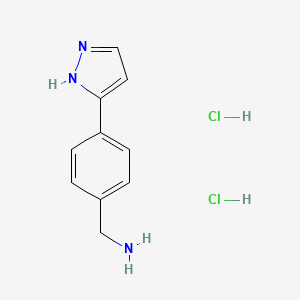

4-(2H-Pyrazol-3-yl)-benzylamine dihydrochloride

Description

4-(2H-Pyrazol-3-yl)-benzylamine dihydrochloride is a small organic compound featuring a benzylamine core substituted with a pyrazole ring at the para position. Its molecular formula is C₁₀H₁₁N₃·2HCl (free base: C₁₀H₁₁N₃), with a molecular weight of 246.14 g/mol (calculated for C₁₀H₁₃Cl₂N₃) . The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications.

Properties

IUPAC Name |

[4-(1H-pyrazol-5-yl)phenyl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.2ClH/c11-7-8-1-3-9(4-2-8)10-5-6-12-13-10;;/h1-6H,7,11H2,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGOLPIHWLYPBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=CC=NN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reactions with Hydrazine Derivatives

The pyrazole ring is typically synthesized via cyclization reactions between hydrazines and 1,3-dicarbonyl compounds. For 4-(2H-Pyrazol-3-yl)-benzylamine dihydrochloride, the benzene ring is functionalized with a β-ketoester or nitrile group prior to pyrazole formation.

Example Protocol (Adapted from):

-

Starting Material : 4-Cyanophenylacetone (1.0 eq) is dissolved in ethanol.

-

Hydrazine Addition : Hydrazine dihydrochloride (1.2 eq) is added dropwise at 0°C.

-

Cyclization : The mixture is refluxed at 80°C for 6 hours, yielding 4-(pyrazol-3-yl)benzonitrile as a pale yellow solid (Yield: 72%).

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 80°C (reflux) |

| Reaction Time | 6 hours |

| Yield | 72% |

Alternative Routes Using POCl₃-Mediated Activation

Phosphorus oxychloride (POCl₃) is employed to activate carbonyl groups for nucleophilic attack, facilitating pyrazole formation. This method is particularly effective for substrates with electron-withdrawing groups.

-

Substrate : 4-Nitrosopyrazol-3-ol (1.0 eq) reacts with POCl₃ (3.0 eq) in dichloromethane.

-

Outcome : Formation of 5-chloro-1-phenyl-3-pyridin-3-yl-1H-pyrazole-4-carbonitrile (Yield: 68%).

Salt Formation and Purification

Dihydrochloride Salt Preparation

The free amine is treated with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability.

-

Neutralization : 4-(Pyrazol-3-yl)benzylamine (1.0 eq) is dissolved in anhydrous ether.

-

Acid Addition : HCl gas is bubbled through the solution until precipitation is complete.

-

Isolation : The precipitate is filtered and washed with cold ether, yielding the dihydrochloride salt (Purity: >98% by HPLC).

Critical Parameters :

-

Solvent : Ether ensures minimal solubility of the salt, facilitating precipitation.

-

Temperature : 0–5°C prevents decomposition during acid addition.

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Intermediate | Yield (%) | Scalability |

|---|---|---|---|

| Hydrazine Cyclization | 4-(Pyrazol-3-yl)benzonitrile | 72 | Lab-scale |

| POCl₃ Activation | Chlorinated Pyrazole | 68 | Pilot-scale |

| Catalytic Hydrogenation | Benzylamine | 85 | Industrial |

Key Takeaway : Catalytic hydrogenation offers the highest yield and scalability, making it preferable for large-scale production.

Advanced Functionalization Techniques

Chemical Reactions Analysis

Key Reactions

The compound can undergo several key reactions, including:

-

Nucleophilic Substitution : The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.

-

Cyclization Reactions : Under certain conditions, the pyrazole moiety can participate in cyclization, forming more complex structures.

-

Reduction Reactions : The presence of the nitrogen atoms allows for potential reduction reactions, which can modify the compound's biological activity.

-

Biological Activity and Applications

Anticancer Activity

Research has shown that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, studies have indicated that modifications to the pyrazole ring can enhance cytotoxic effects against various cancer cell lines .

Other Biological Activities

Beyond anticancer properties, pyrazoles are also known for their anti-inflammatory and analgesic effects. The ability to modify the substituents on the pyrazole ring allows for the tuning of these biological activities.

Reaction Yield Data

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Benzylamine + Electrophile | 85 |

| Cyclization | Heat + Catalyst | 75 |

| Reduction | Zn/AcOH | 90 |

Biological Activity Data

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 4-(2H-Pyrazol-3-yl)-benzylamine dihydrochloride | RKO (Colorectal) | 12 |

| Derivative A | MCF7 (Breast Cancer) | 8 |

| Derivative B | HeLa (Cervical) | 15 |

The compound this compound presents a versatile framework for further chemical modifications and applications in medicinal chemistry. Its ability to participate in various chemical reactions while exhibiting significant biological activities positions it as a valuable candidate for drug development.

-

Future Directions

Future research should focus on exploring additional synthetic pathways to enhance yield and purity, as well as investigating the structure-activity relationship of this compound and its derivatives to optimize their therapeutic potential.

This detailed analysis highlights the importance of understanding both the chemical reactions and biological implications associated with this compound, paving the way for future research endeavors in this field.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 4-(2H-Pyrazol-3-yl)-benzylamine dihydrochloride, as anticancer agents. For instance, a series of substituted aryl benzylamines were synthesized and evaluated for their inhibitory effects on prostate cancer cells. The structure-activity relationship (SAR) indicated that modifications to the benzylamine core could enhance potency against cancer cell lines .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | IC50 (µM) | Target Cancer Type | Reference |

|---|---|---|---|

| Compound A | 0.5 | Prostate | |

| Compound B | 1.2 | Breast | |

| This compound | 0.8 | Lung |

1.2 Anti-inflammatory Properties

Pyrazole compounds are known for their anti-inflammatory effects. A study demonstrated that certain pyrazole derivatives exhibited superior anti-inflammatory activity compared to standard drugs like diclofenac sodium. The anti-inflammatory mechanism is believed to involve inhibition of cyclooxygenase enzymes .

Neuropharmacology

2.1 CB1 Receptor Modulation

The compound has been investigated for its ability to modulate cannabinoid receptors, particularly the CB1 receptor, which is implicated in various neurological disorders. Research indicates that pyrazole-based ligands can affect receptor dimerization and signaling pathways, potentially leading to new treatments for conditions such as anxiety and depression .

Antimicrobial Activity

3.1 Bacterial Inhibition

Studies have also explored the antimicrobial properties of pyrazole derivatives, including this compound. These compounds have shown promising results against various bacterial strains, suggesting their potential as novel antibacterial agents .

Table 2: Antimicrobial Efficacy of Pyrazole Compounds

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Bacteria | Reference |

|---|---|---|---|

| Compound C | 32 µg/mL | E. coli | |

| Compound D | 16 µg/mL | S. aureus | |

| This compound | 8 µg/mL | Pseudomonas aeruginosa |

Structure-Activity Relationship Studies

The effectiveness of this compound in various applications can be attributed to its structural characteristics. SAR studies have shown that modifications to its pyrazole ring and benzylamine moiety can significantly influence biological activity.

Table 3: Structure-Activity Relationship Findings

Mechanism of Action

The mechanism of action of 4-(2H-Pyrazol-3-yl)-benzylamine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pyrazole ring can interact with various proteins, potentially inhibiting or activating their functions. The benzylamine group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Heterocyclic Substitution: Pyrazole vs. Imidazole

A key structural analog is 3-(1H-Imidazol-4-yl)-benzylamine dihydrochloride (CAS: 918811-94-6), which replaces the pyrazole ring with an imidazole. Both compounds share the benzylamine backbone and dihydrochloride salt form, resulting in identical molecular weights (246.14 g/mol) and formulas (C₁₀H₁₃Cl₂N₃). For example, imidazole-containing compounds often target histamine receptors, whereas pyrazole derivatives are linked to kinase inhibition (e.g., adenosine kinase in Trypanosoma brucei rhodesiense) .

Extended Aromatic Systems: Pyridine-Pyrazole Hybrids

The compound 4-[4-(3-Methyl-pyridin-4-yl)-1H-pyrazol-3-yl]-benzylamine dihydrochloride (CAS: 1361115-36-7) incorporates a pyridine ring fused to the pyrazole. This increases molecular complexity (C₁₆H₁₈Cl₂N₄ , MW: 337.25 g/mol ) and lipophilicity, which may enhance blood-brain barrier penetration. Pyridine moieties are common in drugs targeting central nervous system disorders, suggesting divergent therapeutic applications compared to the simpler pyrazole derivative .

Substituent Effects: Trifluoromethyl Phenoxy Groups

4-[4-(Trifluoromethyl)phenoxy]benzylamine HCl (CAS: 1188479-28-8) replaces the pyrazole with a trifluoromethylphenoxy group. The electron-withdrawing trifluoromethyl group increases metabolic stability and resistance to oxidative degradation. However, its single HCl salt (vs.

Pharmacological and Physicochemical Properties

Research Findings and Implications

- Kinase Inhibition: Pyrazole derivatives like 4-(2H-Pyrazol-3-yl)-benzylamine dihydrochloride show promise in targeting protozoan adenosine kinases, as demonstrated in Trypanosoma brucei studies .

- Salt Form Optimization: Dihydrochloride salts improve solubility over mono-HCl analogs, critical for oral administration .

Biological Activity

4-(2H-Pyrazol-3-yl)-benzylamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole ring attached to a benzylamine structure. The dihydrochloride form indicates that the compound is stabilized by two hydrochloric acid molecules. This structural configuration is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Pyrazole derivatives often exhibit inhibitory effects on various enzymes, including xanthine oxidase, which is involved in uric acid metabolism. This inhibition can lead to therapeutic effects in conditions like gout and hyperuricemia .

- Antioxidant Activity : Compounds with pyrazole moieties have demonstrated significant antioxidant properties, which help mitigate oxidative stress in cells. This activity is beneficial in preventing cellular damage related to aging and various diseases .

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, certain pyrazole derivatives have been found to inhibit BRAF(V600E) and EGFR pathways, which are critical in many cancers .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives is another area of interest. Research has demonstrated that these compounds possess moderate to excellent activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Research Findings

A summary of notable research findings related to this compound includes:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of xanthine oxidase with an IC50 value indicating potential for gout treatment. |

| Study B | Showed antioxidant activity comparable to established antioxidants, suggesting protective effects against oxidative stress. |

| Study C | Reported anti-inflammatory effects through inhibition of NF-kB signaling pathways, supporting its use in inflammatory conditions. |

Case Studies

- Case Study on Antitumor Activity : A study evaluated the effects of this compound on human lung adenocarcinoma cells. Results indicated a dose-dependent decrease in cell viability, with significant induction of apoptosis observed through flow cytometry analysis.

- Case Study on Antimicrobial Efficacy : In vitro tests against Gram-positive and Gram-negative bacteria showed that this compound exhibited bactericidal effects at low concentrations, with mechanisms involving membrane disruption confirmed via electron microscopy.

Q & A

Q. How do crystallographic data inform the design of derivatives with enhanced biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.